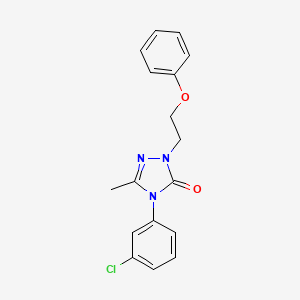
4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Triazole Derivatives : Triazole derivatives, including those with chlorophenyl and methyl groups, have been synthesized through various chemical reactions. These compounds are structurally characterized using techniques such as FTIR, 1H NMR, and mass spectrometry, providing insights into their molecular structures and potential functionalities (Bektaş et al., 2007).
Antimicrobial Applications
- Antimicrobial Activities : Some triazole derivatives exhibit antimicrobial properties against a range of bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents. The structure-activity relationship studies of these compounds can provide valuable insights into designing more effective antimicrobial agents (Sah et al., 2014).
Corrosion Inhibition
- Corrosion Protection : Triazole derivatives have been investigated for their corrosion inhibition properties on various metals in acidic media. These compounds adsorb on metal surfaces, forming protective layers that significantly reduce the rate of corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Bentiss et al., 2007).
Catalytic Applications
- Catalysis : Research on triazole-based ligands has explored their use in catalyzing various organic reactions. These studies have demonstrated that triazole derivatives can effectively facilitate different types of chemical transformations, indicating their utility in synthetic organic chemistry and potential industrial applications (Saleem et al., 2013).
Environmental Applications
- Environmental Remediation : The interaction of triazole derivatives with environmental contaminants has been studied, suggesting their potential use in environmental remediation processes. These compounds can interact with pollutants, facilitating their degradation or removal from environmental matrices (Zhang et al., 2015).
Mechanism of Action
Target of Action
The compound 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as Nefazodone , primarily targets the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
This compound acts as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and inhibits their activity. Additionally, it weakly inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their availability in the synaptic cleft .
Biochemical Pathways
By antagonizing the serotonin receptors and inhibiting the reuptake of serotonin, norepinephrine, and dopamine, this compound affects the biochemical pathways of these neurotransmitters . This leads to an increase in the concentration of these neurotransmitters in the brain, which can help to alleviate symptoms of depression.
Pharmacokinetics
The pharmacokinetic properties of this compound include a bioavailability of 20% (variable), protein binding of 99% (loosely), and metabolism in the liver via CYP3A4 and CYP2D6 . The elimination half-life of the compound varies for its different metabolites, with Nefazodone having a half-life of 2-4 hours . The compound is excreted in urine (55%) and feces (20-30%) .
Result of Action
The molecular and cellular effects of this compound’s action result in an increase in the concentration of serotonin, norepinephrine, and dopamine in the brain . This can lead to an improvement in mood and a reduction in symptoms of depression.
Action Environment
Environmental factors such as diet, other medications, and individual metabolic differences can influence the action, efficacy, and stability of this compound . For example, substances that inhibit CYP3A4 or CYP2D6 could potentially increase the concentration of the compound in the body, while inducers of these enzymes could decrease its concentration .
properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-13-19-20(10-11-23-16-8-3-2-4-9-16)17(22)21(13)15-7-5-6-14(18)12-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFPOPZIZTTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)
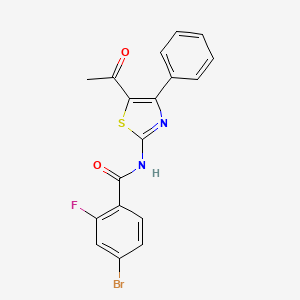

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)

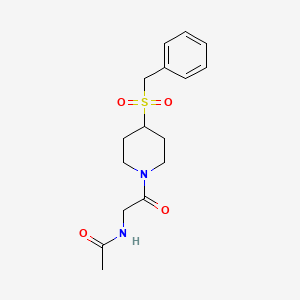
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)
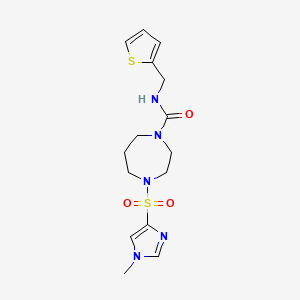
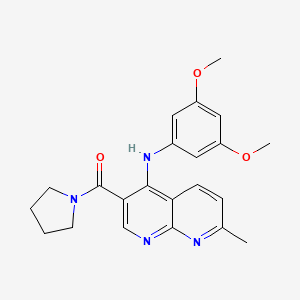
![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)